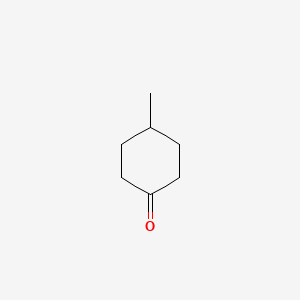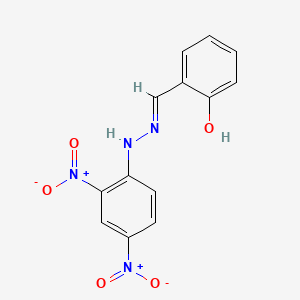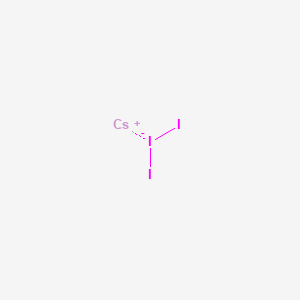
テトラアンミン白金(II) テトラクロロ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammineplatinum(II) tetrachloro-: is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions . This compound is commonly used as a precursor to synthesize other platinum catalysts and has significant applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
Chemistry: Tetraammineplatinum(II) tetrachloro- is widely used as a precursor for synthesizing other platinum catalysts, which are essential in various chemical reactions, including hydrogenation and oxidation reactions .
Biology: In biological research, this compound is used to study the interactions of platinum complexes with biological molecules, such as DNA and proteins. It helps in understanding the mechanisms of action of platinum-based drugs .
Medicine: Tetraammineplatinum(II) tetrachloro- serves as a model compound for developing platinum-based anticancer drugs. Its interactions with cellular components provide insights into the design of more effective and less toxic chemotherapeutic agents .
Industry: In industrial applications, this compound is used in the production of platinum-based catalysts for various processes, including petrochemical refining and environmental management .
作用機序
Target of Action
Tetraammineplatinum(II) Tetrachloro- is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands
Mode of Action
It is known that it can be used as a source of platinum .
Biochemical Pathways
It is known to be used in the synthesis of other platinum-based catalysts .
Pharmacokinetics
It is known that the compound has a melting point of 320 °c (dec) (lit) and a density of 4 g/mL at 25 °C (lit) .
Action Environment
It is known that the compound is used as a precursor to synthesize other platinum catalysts .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tetraammineplatinum(II) tetrachloro- typically involves the reaction of ammonium chloroplatinate(IV) with oxalic acid, strong ammonia water, and calcium acetate in a sequential manner . The reaction conditions are carried out at normal temperature and pressure, making the process simple to operate and control .
Industrial Production Methods: The industrial production of tetraammineplatinum(II) tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the crystallization of the tetraammineplatinum(II) acetate solution, followed by vacuum drying to obtain high-purity crystals . This method ensures high reaction yield and product purity, making it suitable for batch and industrial production .
化学反応の分析
Types of Reactions: Tetraammineplatinum(II) tetrachloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Platinum complexes with substituted ligands.
類似化合物との比較
- Tetraammineplatinum(II) chloride hydrate
- Tetraammineplatinum(II) hydroxide hydrate
- Tetraamminepalladium(II) chloride monohydrate
- Sodium tetrachloroplatinate(II) hydrate
Comparison: Tetraammineplatinum(II) tetrachloro- is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
13820-46-7 |
|---|---|
分子式 |
Cl4H12N4Pt2 |
分子量 |
600.1 g/mol |
IUPAC名 |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChIキー |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
正規SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
関連するCAS |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







